N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-fluorobenzenesulfonamide
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Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O4S2 and its molecular weight is 422.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, contributing to their anti-inflammatory properties .
Biochemical Pathways
For example, the inhibition of COX enzymes would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
For example, the inhibition of COX enzymes could lead to a decrease in inflammation .
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological properties and mechanisms of action associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O2S, featuring a complex structure that includes a thiazole ring, a fluorinated benzene sulfonamide, and methoxy-substituted phenyl groups. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. The thiazole moiety is known to enhance the efficacy of various antimicrobial agents. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 25 μg/mL |
2 | Escherichia coli | 32 μg/mL |
3 | Candida albicans | 30 μg/mL |
Note: MIC values are indicative of the concentration required to inhibit microbial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as competitive inhibitors for bacterial enzymes involved in folate synthesis.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound may disrupt bacterial cell membranes, leading to cell lysis.
- Interference with DNA Synthesis : Some thiazole derivatives have been shown to interfere with nucleic acid synthesis, which is critical for bacterial growth and replication.
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Studies have indicated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Activity Evaluation
A study investigated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 μM to 30 μM across different cell lines.
Computational Studies
Recent computational studies have provided insights into the binding interactions between this compound and target proteins involved in microbial resistance and cancer pathways. Molecular docking simulations suggest strong affinities for key enzymes that are critical for the survival of pathogenic organisms and cancer cells.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYIOYRRMUIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.